Biotin-PEG2-Azid

Übersicht

Beschreibung

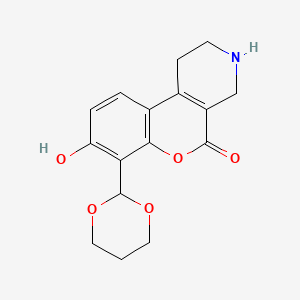

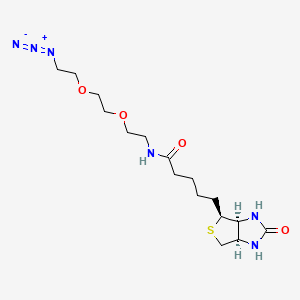

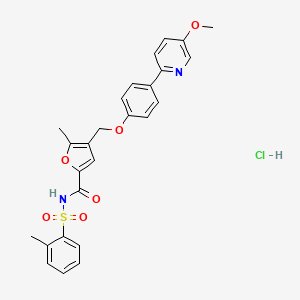

Biotin-PEG2-Azide is a compound that combines biotin, polyethylene glycol (PEG), and an azide group. It is primarily used in click chemistry, a class of bioconjugation reactions that are highly efficient and specific. The compound is often employed in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications due to its ability to form stable triazole linkages with alkyne-containing molecules .

Wissenschaftliche Forschungsanwendungen

Biotin-PEG2-Azide has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Biotin-PEG2-Azide, also known as LCZC1266, is a PROTAC linker . This means that it is a component of a larger molecule called a PROTAC (Proteolysis-Targeting Chimera), which is designed to degrade specific proteins within cells. The primary targets of Biotin-PEG2-Azide are proteins that have been marked for degradation by the PROTAC molecule.

Mode of Action

Biotin-PEG2-Azide contains an Azide group, which can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction is a key part of the “click chemistry” toolkit, which is widely used in drug discovery and bioconjugation. The result of this interaction is the formation of a stable triazole ring, which links the PROTAC to its target protein.

Biochemische Analyse

Biochemical Properties

Biotin-PEG2-Azide plays a crucial role in biochemical reactions, particularly in the labeling of biomolecules. The compound contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups . This reaction is highly specific and efficient, making Biotin-PEG2-Azide an excellent tool for bioconjugation. The biotin moiety of Biotin-PEG2-Azide allows it to bind strongly to avidin or streptavidin, facilitating the purification and detection of labeled biomolecules . This compound interacts with various enzymes, proteins, and other biomolecules, enabling the study of protein-protein interactions, enzyme activity, and cellular processes.

Cellular Effects

Biotin-PEG2-Azide influences various cellular processes by enabling the precise labeling of biomolecules. This compound can be used to label proteins, nucleic acids, and other cellular components, allowing researchers to track their localization and interactions within cells . The biotinylation of proteins using Biotin-PEG2-Azide can affect cell signaling pathways, gene expression, and cellular metabolism. For example, biotinylated proteins can be used to study the dynamics of protein complexes, signal transduction pathways, and the regulation of gene expression .

Molecular Mechanism

The molecular mechanism of Biotin-PEG2-Azide involves its ability to form stable triazole linkages through CuAAC reactions . The azide group of Biotin-PEG2-Azide reacts with terminal alkynes to form these linkages, which are highly stable and bioorthogonal, meaning they do not interfere with biological systems . This property makes Biotin-PEG2-Azide an ideal reagent for labeling biomolecules in complex biological environments. Additionally, the biotin moiety of Biotin-PEG2-Azide binds strongly to avidin or streptavidin, allowing for the efficient capture and purification of labeled biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Biotin-PEG2-Azide can change over time due to its stability and degradation. Biotin-PEG2-Azide is generally stable when stored at -20°C, but its stability can be affected by repeated freeze-thaw cycles . Over time, the compound may degrade, leading to a decrease in its labeling efficiency. Long-term studies have shown that Biotin-PEG2-Azide can maintain its activity for several months when stored properly, but its performance may decline if not handled correctly .

Dosage Effects in Animal Models

The effects of Biotin-PEG2-Azide in animal models can vary with different dosages. At low doses, Biotin-PEG2-Azide is generally well-tolerated and does not exhibit significant toxicity . At higher doses, the compound may cause adverse effects, including toxicity and changes in cellular function. Studies have shown that the optimal dosage of Biotin-PEG2-Azide for labeling applications depends on the specific experimental conditions and the target biomolecules .

Metabolic Pathways

Biotin-PEG2-Azide is involved in metabolic pathways related to biotinylation and protein labeling. The compound interacts with enzymes and cofactors involved in the biotinylation process, facilitating the attachment of biotin to target biomolecules . This interaction can affect metabolic flux and metabolite levels, particularly in pathways related to protein modification and signal transduction .

Transport and Distribution

Within cells and tissues, Biotin-PEG2-Azide is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG linker enhances the solubility of the compound, allowing it to diffuse efficiently within the cellular environment. Biotin-PEG2-Azide can accumulate in specific cellular compartments, depending on the presence of target biomolecules and binding partners .

Subcellular Localization

The subcellular localization of Biotin-PEG2-Azide is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its labeling activity. For example, Biotin-PEG2-Azide can be targeted to the nucleus, mitochondria, or endoplasmic reticulum, depending on the experimental design and the presence of specific targeting sequences .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Biotin-PEG2-Azide can be synthesized through a series of chemical reactions. The process typically involves the following steps:

Activation of Biotin: Biotin is first activated using a suitable reagent like N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

PEGylation: The activated biotin is then reacted with a PEG derivative, such as PEG-diamine, to form biotin-PEG.

Industrial Production Methods

Industrial production of Biotin-PEG2-Azide follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of biotin, PEG derivatives, and sodium azide are used.

Purification: The product is purified using techniques like column chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Biotin-PEG2-Azide primarily undergoes click chemistry reactions, including:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This copper-free reaction involves the azide group reacting with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) to form a triazole linkage.

Common Reagents and Conditions

CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent like sodium ascorbate.

SPAAC: Does not require a catalyst but uses strained alkynes like DBCO or BCN.

Major Products

The major products of these reactions are biotinylated molecules with a stable triazole linkage, which can be used for further bioconjugation applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Biotin-PEG3-Azide: Contains an additional PEG unit, providing increased solubility and flexibility.

Biotin-PEG4-Azide: Contains two additional PEG units, further enhancing solubility and reducing steric hindrance.

Biotin-Azide: Lacks the PEG spacer, resulting in lower solubility and higher steric hindrance.

Uniqueness

Biotin-PEG2-Azide is unique due to its balanced properties of solubility and flexibility provided by the PEG2 spacer. This makes it highly effective for bioconjugation applications, offering a good compromise between solubility and steric hindrance .

Eigenschaften

IUPAC Name |

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N6O4S/c17-22-19-6-8-26-10-9-25-7-5-18-14(23)4-2-1-3-13-15-12(11-27-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEZMVONEJMGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)